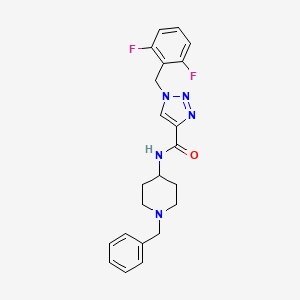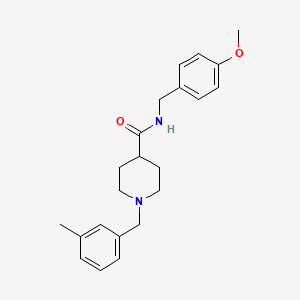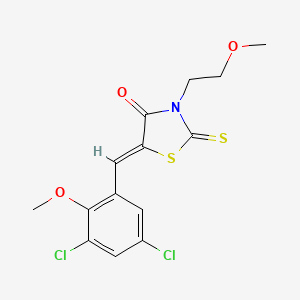![molecular formula C23H17NO B5221999 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)
4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as DBQ or NDBQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, making it a promising target for anticancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has a range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. In addition, 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One advantage of using 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. In addition, 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has a high degree of stability and can be stored for long periods of time without degradation. However, one limitation of using 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, including further investigation of its anticancer properties, development of new materials based on 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and exploration of its potential as a catalytic ligand. In addition, studies are needed to elucidate the mechanism of action of 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and to identify its molecular targets in cells. Overall, 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one represents a promising compound with a wide range of potential applications in various fields of scientific research.
合成法
4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be synthesized through a multi-step process involving the condensation of 2-naphthylamine and 2-cyclohexenone, followed by cyclization and reduction. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In catalysis, 4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been employed as a ligand for the synthesis of chiral catalysts with high enantioselectivity.
特性
IUPAC Name |
4-naphthalen-2-yl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-22-14-21(18-10-9-15-5-1-2-7-17(15)13-18)20-12-11-16-6-3-4-8-19(16)23(20)24-22/h1-13,21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNQRHOUNVEXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5221917.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5221928.png)
![N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5221939.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyethyl)-2-pyridinamine](/img/structure/B5221942.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5221958.png)
![5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5221965.png)
![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)

![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)
